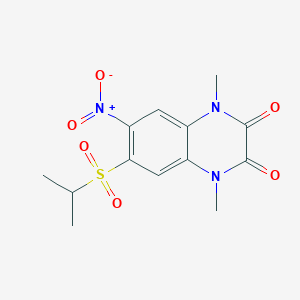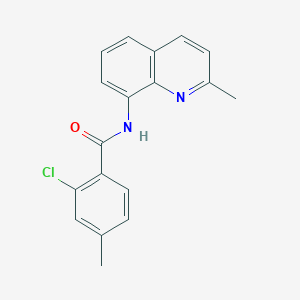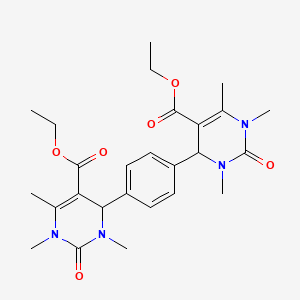![molecular formula C29H24N2O7 B11464626 3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione](/img/structure/B11464626.png)
3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and heteroatoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions to form the core structure . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as tubulin, a protein involved in microtubule formation . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer activity.
7-methoxy-1,3-benzodioxol-5-yl derivatives: These derivatives have similar structural features and are used in various chemical and biological applications.
Uniqueness
3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[73003,7]dodec-1(9)-ene-6,10-dione is unique due to its complex tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C29H24N2O7 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione |
InChI |
InChI=1S/C29H24N2O7/c1-34-21-12-17(13-22-26(21)38-16-37-22)23-24-20(14-35-27(24)32)31(19-10-6-3-7-11-19)29(15-36-28(33)25(23)29)30-18-8-4-2-5-9-18/h2-13,23,25,30H,14-16H2,1H3 |
InChI Key |
XYGODGIBYGKECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4C(=O)OCC4(N(C5=C3C(=O)OC5)C6=CC=CC=C6)NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11464544.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11464549.png)

![6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11464553.png)
![7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11464559.png)
![2-Hydroxy-N-{[(2-methylprop-2-enamido)methanethioyl]amino}benzamide](/img/structure/B11464566.png)
![ethyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11464569.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11464571.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11464572.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11464581.png)

![4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11464603.png)
![3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11464610.png)
